molecular formula C9H8F2O3 B3013395 Methyl 2-(difluoromethoxy)benzoate CAS No. 97914-53-9

Methyl 2-(difluoromethoxy)benzoate

Cat. No.: B3013395
CAS No.: 97914-53-9
M. Wt: 202.157
InChI Key: ZSXBJSURCXMIKK-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atoms in the methoxy group are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(difluoromethoxy)benzoate typically involves the reaction of 2-hydroxybenzoic acid with difluoromethyl ether in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow methodologies. This approach allows for better control over reaction conditions, improved safety, and higher yields. The continuous-flow process involves the use of specialized equipment to ensure efficient mixing and heat transfer, which are critical for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(difluoromethoxy)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 2-(difluoromethoxy)benzoate can be compared with other similar compounds, such as:

Biological Activity

Methyl 2-(difluoromethoxy)benzoate is a synthetic compound that has gained attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethoxy group attached to a benzoate moiety. This unique structure enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group contributes to increased binding affinity, which can modulate various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for receptors linked to various physiological processes.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, including:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens.
  • Antiproliferative Effects : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential use in cancer therapy.
  • Enzyme Interaction Studies : Investigations into its interactions with enzymes such as cathepsins have revealed significant binding affinities, indicating its role in proteolytic processes.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key comparisons:

Compound NameStructure FeaturesBiological Activity
This compoundDifluoromethoxy groupAntimicrobial, antiproliferative
Methyl 2-amino-4-(difluoromethoxy)benzoateAmino group in additionEnzyme interactions
Methyl 4-chloro-2-(difluoromethoxy)benzoateChlorine substitutionPotential herbicidal activity

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluated this compound's effects on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μg/mL, suggesting its potential as an anticancer agent .
  • Enzyme Interaction : In silico studies demonstrated that this compound binds effectively to cathepsins B and L, enhancing their activity significantly compared to controls . This suggests its role in modulating proteolytic pathways.
  • Antimicrobial Properties : Research conducted on various microbial strains showed that the compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria . This positions it as a candidate for further development in antimicrobial therapies.

Properties

IUPAC Name

methyl 2-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8(12)6-4-2-3-5-7(6)14-9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXBJSURCXMIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.0 g of 2-difluoromethoxy-benzoic acid (10.6 mmol, 1.0 eq) were dissolved in MeOH (15 mL) and a catalytic quantity of sulfuric acid was added; the mixture was heated at reflux overnight. The solvent was then evaporated and the residue was dissolved in DCM and washed with saturated NaHCO3. The organic phase was dried and evaporated to give 1.9 g of title product (yield 87%).
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Yield
87%

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